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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR)

studies and preclinical pharmacology of Ceralifimod (ONO-4641), a potent and selective

sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist. Ceralifimod was

investigated as a potential therapeutic agent for autoimmune diseases, particularly multiple

sclerosis. This document details the quantitative data from key experiments, comprehensive

experimental protocols, and visual representations of its mechanism of action and the

experimental workflow involved in its discovery and characterization.

Core Structure-Activity Relationship Insights
Ceralifimod emerged from a dedicated SAR campaign aimed at identifying S1P1 agonists with

an improved safety profile, specifically by avoiding activity at the S1P3 receptor, which has

been linked to adverse cardiovascular effects. The development process involved systematic

modifications of a hit compound to optimize potency, selectivity, and pharmacokinetic

properties. While the full SAR data set from the seminal publication by Kurata et al. (2017)

remains proprietary, this guide summarizes the publicly available data that highlights the key

structural features essential for Ceralifimod's activity.

The core structure of Ceralifimod is a 1-methyl-3,4-dihydronaphthalene scaffold, which serves

as a conformationally constrained central element. Key modifications focused on the
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hydrophilic head region and the lipophilic tail, leading to the identification of an azetidine-3-

carboxylic acid moiety as an effective hydrophilic head and a 2-methoxy-4-propylphenyl group

as the optimal lipophilic tail. This combination resulted in a compound with picomolar potency

for the human S1P1 receptor and over 30,000-fold selectivity against the S1P3 receptor.[1]

Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of Ceralifimod for

human S1P receptors.

Table 1: In Vitro Agonist Potency of Ceralifimod

Receptor Subtype EC50 (pM) Assay Type Reference

Human S1P1 27.3 cAMP accumulation [2]

Human S1P5 334 cAMP accumulation [2]

Table 2: In Vitro Receptor Binding Affinity of Ceralifimod

Receptor Subtype Ki (nM) Assay Type Reference

Human S1P1 0.626 Radioligand binding

Human S1P4 28.8 Radioligand binding

Human S1P5 0.574 Radioligand binding

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the drug discovery process, the following diagrams

were generated using the DOT language.
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Caption: S1P1 Receptor Signaling Pathway Activated by Ceralifimod.
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Caption: Experimental Workflow for the Discovery of Ceralifimod.

Experimental Protocols
Detailed methodologies for the key experiments cited in the development of Ceralifimod are

provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1668400?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S1P1 Receptor Binding Assay (Radioligand
Displacement)
This assay determines the affinity of a test compound for the S1P1 receptor by measuring its

ability to displace a radiolabeled ligand.

Materials:

Membrane preparations from cells expressing recombinant human S1P1 receptor.

[³²P]S1P or [³³P]S1P as the radioligand.

Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH

7.4.

Test compound (Ceralifimod or analogues) at various concentrations.

Glass fiber filter plates.

Scintillation counter.

Procedure:

Thaw the S1P1 receptor membrane preparation on ice.

In a 96-well plate, add assay buffer, the test compound at various dilutions, and the

radioligand at a fixed concentration (typically at its Kd).

Initiate the binding reaction by adding the membrane preparation to each well.

Incubate the plate at room temperature for 60 minutes with gentle agitation.

Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell

harvester.

Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).

Dry the filter plate and add scintillation cocktail to each well.
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Quantify the bound radioactivity using a scintillation counter.

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

S1P1 Functional Assay (cAMP Accumulation)
This assay measures the agonist activity of a test compound by quantifying the inhibition of

forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the Gi-coupled S1P1

receptor.

Materials:

CHO-K1 cells stably expressing the human S1P1 receptor.

Assay medium: Ham's F-12 with 0.5% fatty acid-free BSA.

Forskolin solution.

Test compound (Ceralifimod or analogues) at various concentrations.

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

Plate the S1P1-expressing CHO-K1 cells in a 96-well plate and culture overnight.

Wash the cells with assay medium.

Pre-incubate the cells with the test compound at various concentrations for 15 minutes at

37°C.

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at

37°C.

Lyse the cells according to the cAMP detection kit protocol.

Measure the intracellular cAMP concentration using the chosen detection method.
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Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of

the test compound to determine the EC50 value.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon

agonist binding.

Materials:

Membrane preparations from cells expressing recombinant human S1P1 receptor.

[³⁵S]GTPγS.

Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

Test compound (Ceralifimod or analogues) at various concentrations.

Non-specific binding control: unlabeled GTPγS.

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

In a 96-well plate, combine the membrane preparation, test compound, and GDP in the

assay buffer.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate the plate at 30°C for 30-60 minutes.

For SPA-based detection, add SPA beads and incubate for a further 30 minutes before

counting.

For filtration-based detection, terminate the reaction by rapid filtration through a filter plate,

wash with ice-cold buffer, and count the radioactivity.

Determine the specific binding by subtracting the non-specific binding from the total

binding.
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Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound

to determine the EC50 and Emax values.

In Vivo Efficacy Model: Experimental Autoimmune
Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of

potential therapeutics.

Animals:

Female Lewis rats or C57BL/6 mice.

Induction of EAE:

Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or myelin basic protein

(MBP) in Complete Freund's Adjuvant (CFA).

Inject the emulsion subcutaneously at the base of the tail or in the flank.

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to

enhance the immune response.

Treatment:

Administer Ceralifimod or vehicle orally, once daily, starting from a few days post-

immunization (prophylactic) or after the onset of clinical signs (therapeutic).

Assessment:

Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 =

normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 =

moribund).

At the end of the study, collect spinal cords for histological analysis of inflammation and

demyelination.

Peripheral blood can be collected to measure lymphocyte counts.
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Conclusion
The development of Ceralifimod showcases a successful structure-activity relationship-driven

approach to identify a potent and highly selective S1P1/S1P5 agonist. The compound's

picomolar potency at the S1P1 receptor, coupled with its significant selectivity over the S1P3

subtype, translated to promising efficacy in preclinical models of multiple sclerosis. While the

clinical development of Ceralifimod was discontinued, the detailed understanding of its SAR

and pharmacological profile provides valuable insights for the ongoing development of next-

generation S1P receptor modulators for the treatment of autoimmune diseases. The

experimental protocols and workflows detailed in this guide serve as a valuable resource for

researchers in the field of drug discovery and development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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